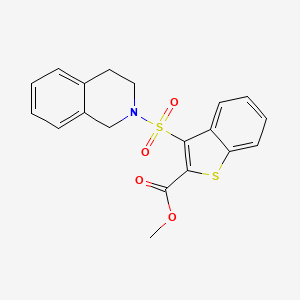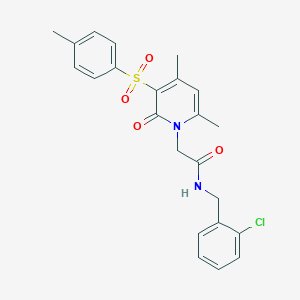![molecular formula C10H12N2 B2458181 Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] CAS No. 2408975-77-7](/img/structure/B2458181.png)
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] (SDPC) is a heterocyclic compound that has been synthesized and studied for its potential biological applications. This compound has a unique spirocyclic structure, which makes it an interesting target for drug discovery and development.
Mechanism of Action
The mechanism of action of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] is not fully understood, but several studies have proposed different mechanisms based on its biological activities. For example, Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been shown to inhibit the activity of certain enzymes, such as topoisomerase and proteasome, which are involved in cancer cell proliferation and survival. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been reported to interfere with the replication of viruses by inhibiting viral RNA polymerase activity. The antibacterial activity of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] may be due to its ability to disrupt bacterial cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have been studied in vitro and in vivo. In vitro studies have shown that Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] can induce apoptosis, inhibit cell proliferation, and modulate cell cycle progression in cancer cells. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been shown to reduce inflammation and oxidative stress in animal models. However, the toxicity and pharmacokinetics of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] have not been fully evaluated, which limits its potential clinical applications.
Advantages and Limitations for Lab Experiments
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has several advantages for lab experiments, including its unique spirocyclic structure, which makes it an interesting target for drug discovery and development. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] is also relatively easy to synthesize and can be modified to improve its biological activity. However, the limitations of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] include its potential toxicity and lack of pharmacokinetic data, which makes it difficult to evaluate its potential clinical applications.
Future Directions
There are several future directions for the study of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]. One direction is to evaluate its potential as a therapeutic agent for cancer, viral infections, and bacterial infections. Further studies are needed to determine the toxicity and pharmacokinetics of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] in animal models and humans. Another direction is to explore the structure-activity relationship of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] and its analogs to identify more potent and selective compounds. In addition, the development of novel synthetic methods for Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] and its analogs may lead to more efficient and cost-effective production.
Synthesis Methods
The synthesis of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been reported in several studies. One of the most common methods involves the reaction of pyrrole with cyclobutanone in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with an aldehyde to give the final product. Other methods include the use of amines or amino acids as starting materials and the use of different catalysts.
Scientific Research Applications
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has been studied for its potential biological activities, including anticancer, antiviral, and antibacterial properties. Several studies have reported the inhibitory effects of Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] on cancer cell lines, such as breast cancer, lung cancer, and liver cancer. Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has also been shown to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. In addition, Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] has exhibited antibacterial activity against Gram-positive bacteria.
properties
IUPAC Name |
spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-3-10(4-1)7-12-9-6-11-5-2-8(9)10/h2,5-6,12H,1,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTMEMIKTDOZAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane] | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

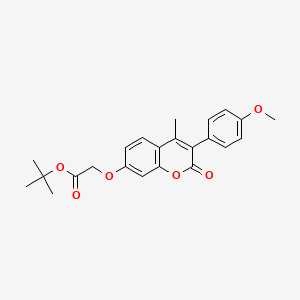
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2458099.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)
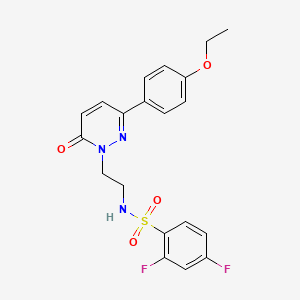
![2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole](/img/structure/B2458106.png)
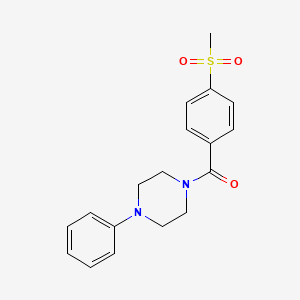
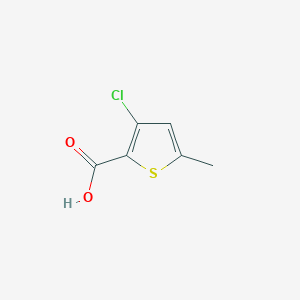
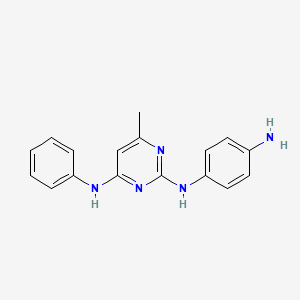
![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)
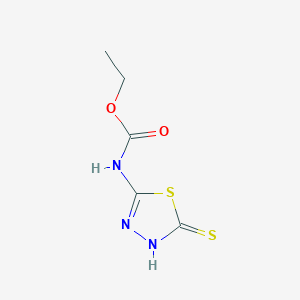
![6-(2-chloro-6-fluorobenzyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2458117.png)

